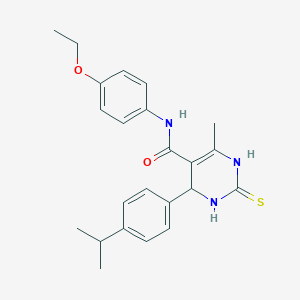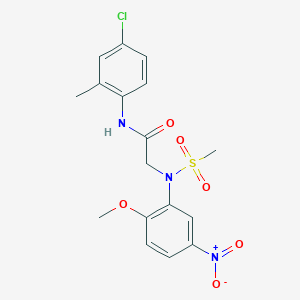![molecular formula C23H16O4 B4966106 (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE](/img/structure/B4966106.png)
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused benzodioxole and naphthalene ring system, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 6-methylnaphthalene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. For example, using a packed-bed reactor with a suitable catalyst and solvent system can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds.
Scientific Research Applications
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities to vitamin E.
Fluoranthene and Benzo[ghi]perylene: Polycyclic aromatic compounds used in the construction of metal sandwich complexes.
Uniqueness: (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(6-METHYLNAPHTHALEN-2-YL)-2,3-DIHYDROFURAN-2-ONE is unique due to its fused ring system and potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-14-2-4-17-11-18(6-5-16(17)8-14)21-12-19(23(24)27-21)9-15-3-7-20-22(10-15)26-13-25-20/h2-12H,13H2,1H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSJFXSLOCICE-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC5=C(C=C4)OCO5)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)

![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)

![1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B4966095.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)

![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4966125.png)
